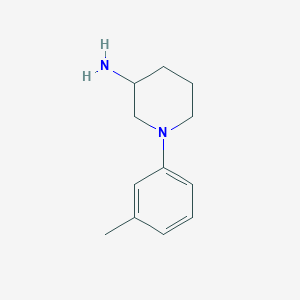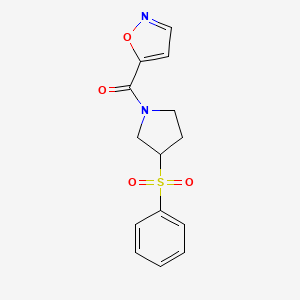
6-Nitropyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitropyridine-3-sulfonamide is an organic compound with the molecular formula C5H5N3O4S It is characterized by the presence of a nitro group at the 6-position and a sulfonamide group at the 3-position on a pyridine ring
作用機序
Target of Action
The primary targets of 6-Nitropyridine-3-sulfonamide, like other sulfonamides, are bacterial enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and dihydrofolate reductase . Folic acid is essential for the synthesis of DNA in bacteria, making these enzymes crucial for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive inhibitor of the aforementioned enzymes . It mimics the natural substrate of these enzymes, p-aminobenzoic acid (PABA) , and binds to the active site of the enzymes, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting DNA synthesis and bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects the biochemical pathway leading to the production of purines and pyrimidines , which are the building blocks of DNA . This disruption in the pathway leads to a halt in DNA synthesis, preventing bacterial replication .
Pharmacokinetics
They are also known to be resistant to biodegradation, which can lead to a longer residence time in the body .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, it prevents the formation of DNA, thereby halting the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as other antibiotics or pollutants, could potentially interact with the compound and affect its activity . Additionally, the pH and temperature of the environment could influence the stability and efficacy of the compound .
生化学分析
Biochemical Properties
6-Nitropyridine-3-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
The effects of this compound on bacterial cells include mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . These effects can lead to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Temporal Effects in Laboratory Settings
It is known that sulfonamides can be modified, degraded, or used as nutrients by some bacteria over time .
Transport and Distribution
Sulfonamides are known to be distributed throughout the body, reaching therapeutic levels in serum, cerebrospinal fluid, and many tissues and body fluids .
Subcellular Localization
Given its biochemical properties, it is likely to be found in areas of the cell where it can interact with enzymes and other biomolecules involved in folic acid synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation. One common method involves the reaction of pyridine with nitrogen dioxide (NO2) to introduce the nitro group, followed by treatment with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 6-Nitropyridine-3-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to facilitate nucleophilic substitution reactions.
Major Products:
Reduction: The major product of the reduction reaction is 6-aminopyridine-3-sulfonamide.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
科学的研究の応用
6-Nitropyridine-3-sulfonamide has several applications in scientific research, including:
類似化合物との比較
- 3-Nitropyridine-4-sulfonamide
- 5-Nitropyridine-2-sulfonamide
- 2-Nitropyridine-5-sulfonamide
Comparison: 6-Nitropyridine-3-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its isomers and other nitropyridine derivatives .
特性
IUPAC Name |
6-nitropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H,(H2,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKYBMRVGOWVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2999486.png)
![1-(AZEPAN-1-YL)-3-[4-(2-{4-[3-(AZEPAN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL](/img/structure/B2999487.png)


![2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2999492.png)


![N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2999496.png)
![4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2999498.png)


![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2999503.png)
![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)
